3-{[2-(Diethylamino)ethyl]amino}propanenitrile, also known as 3-[2-(diethylamino)ethylamino]propanenitrile, is a chemical compound with the molecular formula and a CAS Registry Number of 41832-86-4. This compound features a nitrile functional group and two aliphatic tertiary amines, contributing to its unique chemical properties. The average molecular weight is approximately 169.27 g/mol, and its structure includes one triple bond and one nitrile group, which are significant for its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
The synthesis of 3-{[2-(Diethylamino)ethyl]amino}propanenitrile can be achieved through several methods. One common approach involves the reaction of diethylamine with an appropriate alkyl halide followed by the introduction of a nitrile group. The following steps outline a general synthetic route:
This synthetic pathway can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to improve yield and purity.
The molecular structure of 3-{[2-(Diethylamino)ethyl]amino}propanenitrile is characterized by the following features:
CCN(CC)CCNCCC#N
InChI=1S/C9H19N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-5,7-9H2,1-2H3
The presence of the triple bond in the nitrile group contributes to the compound's reactivity, particularly in nucleophilic addition reactions.
3-{[2-(Diethylamino)ethyl]amino}propanenitrile can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 3-{[2-(Diethylamino)ethyl]amino}propanenitrile primarily revolves around its interactions with biological systems:
Research into its pharmacological properties could reveal specific mechanisms related to therapeutic effects or toxicity.
The physical and chemical properties of 3-{[2-(Diethylamino)ethyl]amino}propanenitrile include:
These properties are crucial for handling and application in laboratory settings.
3-{[2-(Diethylamino)ethyl]amino}propanenitrile has several scientific applications:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5